molecular formula C19H13BrCl2F3N3OS B2745732 2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime CAS No. 477713-23-8

2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime

Cat. No. B2745732
M. Wt: 539.19
InChI Key: HMKVUKSIFJVFQX-JQAMDZJQSA-N
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Description

The compound appears to contain several functional groups, including a dichlorobenzene ring, a carbonyl group (aldehyde), a bromophenyl group, a trifluoromethyl group, a pyrazole ring, and an oxime group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The dichlorobenzene ring and bromophenyl group are aromatic, while the trifluoromethyl group is aliphatic. The pyrazole ring is a heterocycle containing nitrogen, and the oxime group contains a carbon-nitrogen double bond .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to its multiple functional groups. For example, the aldehyde could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of aromatic rings and polar functional groups could influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Research has explored the synthesis and structural analysis of compounds with similar structures. For example, studies on the dehydration of oxime compounds to form nitriles and their subsequent transformation into other compounds provide insights into the chemical properties and reactions of related compounds (Borthwick et al., 1974).

Reactions and Derivatives

  • Investigations into the reactions of related compounds, like carbaldehydes and oximes, with various reagents have been conducted. These studies provide insights into the potential chemical reactions and derivatives that could be formed from the compound (Vilkauskaitė, Šačkus, & Holzer, 2011).

Catalytic Applications

  • Some research has focused on the use of compounds with similar structural features as catalysts in chemical reactions, such as the synthesis of bis(pyrazoles) and their derivatives. This suggests potential catalytic applications of the compound in various chemical syntheses (Tayebi et al., 2011).

Magnetic and Spectroscopic Properties

  • The magnetic and spectroscopic properties of similar compounds have been explored, which can provide valuable information for the study of 2,6-dichlorobenzenecarbaldehyde derivatives in materials science or analytical chemistry applications (Uraev et al., 2020).

Crystallography

  • Crystallographic studies have been conducted on related compounds, offering insights into the molecular geometry and intermolecular interactions, which can be crucial for understanding the physical and chemical properties of the compound (Prasath et al., 2011).

properties

IUPAC Name

(E)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxy]-1-(2,6-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrCl2F3N3OS/c1-28-18(30-12-7-5-11(20)6-8-12)14(17(27-28)19(23,24)25)10-29-26-9-13-15(21)3-2-4-16(13)22/h2-9H,10H2,1H3/b26-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKVUKSIFJVFQX-JQAMDZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CON=CC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO/N=C/C2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrCl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime

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